molecular formula C6H7NO4S2 B13455394 2-(4-Sulfamoylthiophen-3-yl)acetic acid CAS No. 2866308-77-0

2-(4-Sulfamoylthiophen-3-yl)acetic acid

Cat. No.: B13455394
CAS No.: 2866308-77-0
M. Wt: 221.3 g/mol
InChI Key: JPRKENLTWXQTFU-UHFFFAOYSA-N
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Description

2-(4-Sulfamoylthiophen-3-yl)acetic acid is an organic compound that features a thiophene ring substituted with a sulfonamide group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Sulfamoylthiophen-3-yl)acetic acid typically involves the introduction of the sulfonamide group onto the thiophene ring, followed by the addition of the acetic acid moiety. One common method involves the sulfonation of thiophene derivatives, followed by amination to introduce the sulfonamide group. The acetic acid moiety can then be introduced through a carboxylation reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonation and amination reactions, followed by purification steps to isolate the desired product. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Sulfamoylthiophen-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The hydrogen atoms on the thiophene ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or nitrating agents.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

2-(4-Sulfamoylthiophen-3-yl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 2-(4-Sulfamoylthiophen-3-yl)acetic acid involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The thiophene ring can interact with hydrophobic pockets in proteins, enhancing binding affinity. These interactions can modulate biochemical pathways and exert therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Sulfamoylphenyl)acetic acid: Similar structure but with a phenyl ring instead of a thiophene ring.

    2-(4-Sulfamoylbenzyl)acetic acid: Contains a benzyl group instead of a thiophene ring.

Uniqueness

2-(4-Sulfamoylthiophen-3-yl)acetic acid is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and binding interactions, making it a valuable compound for specific applications in medicinal chemistry and materials science.

Properties

CAS No.

2866308-77-0

Molecular Formula

C6H7NO4S2

Molecular Weight

221.3 g/mol

IUPAC Name

2-(4-sulfamoylthiophen-3-yl)acetic acid

InChI

InChI=1S/C6H7NO4S2/c7-13(10,11)5-3-12-2-4(5)1-6(8)9/h2-3H,1H2,(H,8,9)(H2,7,10,11)

InChI Key

JPRKENLTWXQTFU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CS1)S(=O)(=O)N)CC(=O)O

Origin of Product

United States

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